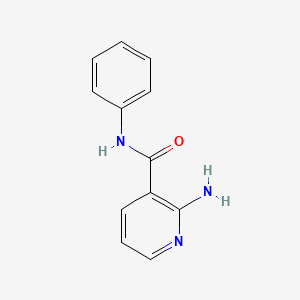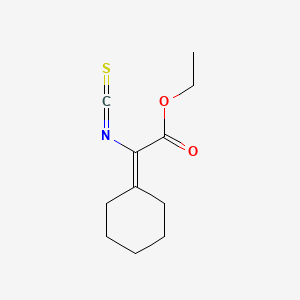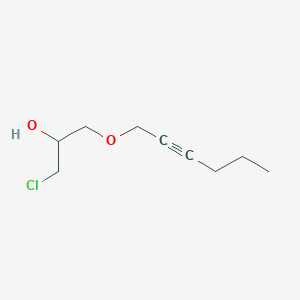
12-Chlorododeca-1,7-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Chlorododeca-1,7-diyne is a chemical compound characterized by the presence of a chlorine atom and two triple bonds within a twelve-carbon chain. This compound is part of the diyne family, which is known for its unique reactivity and applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Chlorododeca-1,7-diyne typically involves the coupling of appropriate alkyne precursors. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidizing agent such as oxygen or air. The reaction conditions often include a solvent like pyridine or dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Chlorododeca-1,7-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Azides, thiols.
Wissenschaftliche Forschungsanwendungen
12-Chlorododeca-1,7-diyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 12-Chlorododeca-1,7-diyne involves its reactivity with various molecular targets. The presence of triple bonds allows it to participate in cycloaddition reactions, forming cyclic compounds. The chlorine atom can undergo substitution reactions, leading to the formation of new functional groups. These reactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,7-Octadiyne: A diyne with a shorter carbon chain and no chlorine atom.
1,4-Dichlorobutadiyne: A diyne with two chlorine atoms and a shorter carbon chain.
12-Bromododeca-1,7-diyne: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 12-Chlorododeca-1,7-diyne is unique due to its specific combination of a twelve-carbon chain, two triple bonds, and a chlorine atom. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
39253-36-6 |
|---|---|
Molekularformel |
C12H17Cl |
Molekulargewicht |
196.71 g/mol |
IUPAC-Name |
12-chlorododeca-1,7-diyne |
InChI |
InChI=1S/C12H17Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1H,3-6,9-12H2 |
InChI-Schlüssel |
IOKAYOKLCHXEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCC#CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


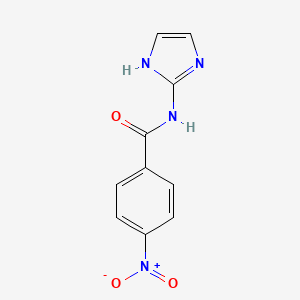
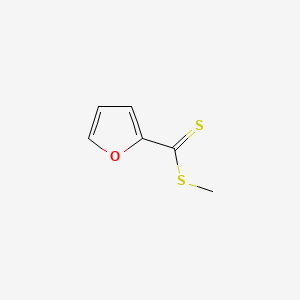
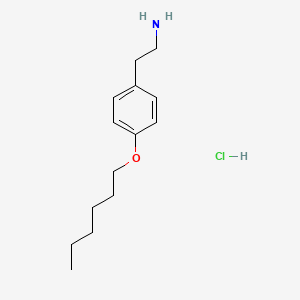
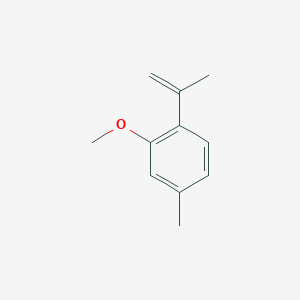

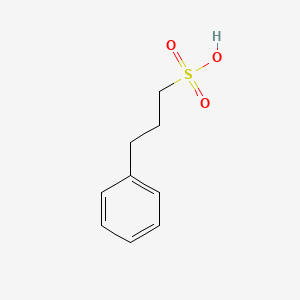

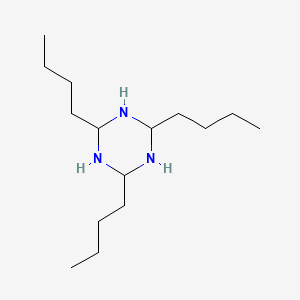
![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
